4-Chloro-1,3-dioxolan-2-one
Overview
Description
4-Chloro-1,3-dioxolan-2-one is an organic compound with the molecular formula C3H3ClO3. It is also known by other names such as chloroethylene carbonate and cyclic chloroethylene carbonate . This compound is characterized by a cyclic carbonate structure with a chlorine atom attached to one of the carbon atoms in the ring.
Mechanism of Action
Target of Action
4-Chloro-1,3-dioxolan-2-one is a chemical compound with the formula C3H3ClO3 It’s known to be used as an organic synthesis intermediate .
Mode of Action
It’s known that it can react with potassium fluoride under severe conditions to yield 4-fluoro-1,3-dioxolan-2-one .
Pharmacokinetics
It has a molecular weight of 122.51 , a boiling point of 121-123°C at 18mm Hg, and a density of 1.504 g/mL at 25°C . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It’s known to be used as an organic synthesis intermediate
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound reacts with potassium fluoride under severe conditions . This suggests that the compound’s reactivity, and thus its action and efficacy, can be influenced by the presence of other chemicals in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1,3-dioxolan-2-one can be synthesized through the chlorination of 1,3-dioxolan-2-one derivatives. One common method involves the reaction of 1,3-dioxolan-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert organic solvent . The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as potassium fluoride to form 4-fluoro-1,3-dioxolan-2-one.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-1,2-ethanediol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Potassium fluoride is commonly used for substitution reactions.
Major Products
4-Fluoro-1,3-dioxolan-2-one: Formed through substitution reactions with fluoride ions.
4-Chloro-1,2-ethanediol: Formed through hydrolysis in the presence of water.
Scientific Research Applications
4-Chloro-1,3-dioxolan-2-one has several applications in scientific research:
Comparison with Similar Compounds
4-Chloro-1,3-dioxolan-2-one can be compared with other cyclic carbonates such as:
Ethylene Carbonate: Lacks the chlorine atom and is used as a solvent and electrolyte in lithium-ion batteries.
Propylene Carbonate: Similar to ethylene carbonate but with a methyl group, used in similar applications.
Fluoroethylene Carbonate: Contains a fluorine atom instead of chlorine, used as an electrolyte additive in batteries.
The presence of the chlorine atom in this compound makes it unique, providing distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKPDLAMOMTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312786 | |
Record name | Chloroethylene carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3967-54-2 | |
Record name | Chloroethylene carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3967-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,3-dioxolan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3967-54-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroethylene carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-1,3-dioxolan-2-one in the synthesis of Psoralen and Angelicin?
A: this compound acts as a reagent in the direct condensation reaction with umbelliferone (7-Hydroxycoumarin). This reaction yields both Psoralen and Angelicin. [, ]
Q2: What are the yields of Psoralen and Angelicin when using this compound in this synthesis method?
A: The research indicates that the direct condensation of umbelliferone with this compound results in a 15% yield of Psoralen and a 20% yield of Angelicin. [, ] This suggests that while the method is viable for synthesizing these compounds, it may not be the most efficient route due to the moderate yields.
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